2-Nitrobenzotrifluoride

描述

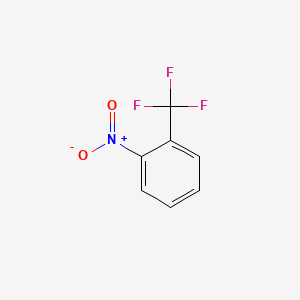

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4-6(5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZJSUCUYPZXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025793 | |

| Record name | 1-Nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. Insoluble in water. (NTP, 1992), Yellow solid; [CAMEO] Colorless crystalline solid; mp = 31-32 deg C; [MSDSonline] | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219 to 221 °F at 20 mmHg (NTP, 1992) | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

204 °F (NTP, 1992), 96 °C | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

384-22-5 | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000384225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVB3L8GIVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88 to 90 °F (NTP, 1992) | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Research

Fluorinated aromatic compounds are a pivotal class of molecules in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of fluorine atoms into an aromatic ring dramatically alters the compound's electronic and steric properties. numberanalytics.com Fluorine's high electronegativity can enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making these compounds highly valuable in drug development. numberanalytics.comnumberanalytics.com For instance, fluorinated aromatics are integral to the synthesis of various medications, including antibiotics and anticancer agents. numberanalytics.com In materials science, these compounds are used to create advanced polymers and materials with enhanced thermal stability and chemical resistance. numberanalytics.comoup.com

Research Landscape of Nitroaromatic Derivatives

Nitroaromatic compounds, characterized by the presence of one or more nitro groups on an aromatic ring, are a cornerstone of organic synthesis and industrial chemistry. evitachem.comnih.gov They are crucial intermediates in the production of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. evitachem.comchemicalbook.com The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a versatile handle for further chemical transformations. evitachem.comresearchgate.net Research in this area is extensive, covering their synthesis, reactivity, and environmental impact. nih.govresearchgate.net The study of nitroaromatic derivatives is driven by the need for more efficient and selective synthetic methods and a deeper understanding of their chemical behavior. researchgate.netresearchgate.net

Scope and Objectives of Academic Inquiry on 2 Nitrobenzotrifluoride

Classical Synthetic Approaches

Traditional methods for synthesizing this compound have been well-established, primarily relying on electrophilic aromatic substitution and nucleophilic substitution reactions.

Aromatic Nitration of Benzotrifluoride

The most common laboratory and industrial method for producing this compound is the direct electrophilic nitration of benzotrifluoride. smolecule.comevitachem.com This reaction typically involves treating benzotrifluoride with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. beilstein-journals.org

The trifluoromethyl (-CF₃) group is a deactivating and meta-directing substituent. However, the nitration of benzotrifluoride yields a mixture of isomers, including the ortho-, meta-, and para-nitro products. The formation of the 2-nitro (ortho) isomer is significant, and its proportion relative to other isomers can be influenced by carefully controlling reaction conditions such as temperature and the ratio of acids. evitachem.comgoogle.com In the nitration of 3-chlorobenzotrifluoride (B146439), a related substrate, the reaction yields approximately 44-46% of the 2-nitro isomer.

| Parameter | Condition | Purpose |

| Reactants | Benzotrifluoride, Nitric Acid, Sulfuric Acid | Primary materials for nitration. |

| Catalyst | Sulfuric Acid (H₂SO₄) | Promotes the formation of the nitronium ion (NO₂⁺). beilstein-journals.org |

| Temperature | Controlled, often low | To manage the exothermic reaction and influence isomer distribution. evitachem.com |

| Key Intermediate | Nitronium Ion (NO₂⁺) | The electrophile that attacks the aromatic ring. beilstein-journals.org |

Halogen-Nitro Group Interconversion Strategies via Substitution Reactions

An alternative to direct nitration is the synthesis of this compound through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the interconversion of a halogen group to a nitro group. solubilityofthings.com

One documented method is the reaction of 2-chlorobenzotrifluoride with sodium nitrite (NaNO₂). evitachem.com In this process, the nitro group from the nitrite salt displaces the chlorine atom on the aromatic ring. The reaction is often facilitated by the use of a phase-transfer catalyst, which helps to bring the water-soluble nitrite salt into the organic phase where the 2-chlorobenzotrifluoride is dissolved. evitachem.com The trifluoromethyl group at the adjacent position enhances the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack.

Advanced Synthetic Techniques and Process Optimization

To overcome the challenges associated with traditional batch nitration, such as high exothermicity, safety risks, and limitations in selectivity, modern synthetic chemistry has moved towards advanced process engineering, particularly continuous flow synthesis. rsc.orgewadirect.comresearchgate.net

Continuous Flow Synthesis Protocols for Nitrofluorinated Aromatics

Continuous flow chemistry has emerged as a superior alternative to conventional batch processing for nitration reactions. ewadirect.comresearchgate.net This technique offers significant improvements in safety, efficiency, and control. rsc.orgresearchgate.net In a continuous flow setup, reactants are pumped through a network of tubes or channels where the reaction occurs. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat and mass transfer, mitigating the risks of thermal runaways common in large-scale batch nitrations. researchgate.netresearchgate.net

Recent advancements have demonstrated the successful synthesis of various nitroaromatic compounds using continuous flow protocols. rsc.orgrsc.org These processes can be precisely controlled, leading to higher yields and selectivity. For instance, a continuous-flow process for the nitration of 3-fluorobenzotrifluoride (B140190) to produce 5-fluoro-2-nitrobenzotrifluoride has been successfully developed, highlighting the applicability of this technology to fluorinated aromatics. researchgate.net

Microreactor Applications in Nitration Reactions

Microreactors, or microfluidic reactors, are a key component of modern continuous flow synthesis. researchgate.netgoogle.com These miniaturized devices feature channels with sub-millimeter dimensions, which provide exceptional control over reaction parameters. researchgate.netmicroflutech.com The use of microreactors for nitration reactions offers several distinct advantages:

Enhanced Safety: The small volume of reactants present in the reactor at any given time significantly reduces the risks associated with the highly exothermic and potentially explosive nature of nitration. researchgate.netresearchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient dissipation of the heat generated during the reaction, enabling precise temperature control. researchgate.netresearchgate.net

Improved Mixing and Mass Transfer: The small channel dimensions ensure rapid and efficient mixing of reactants, which can lead to faster reaction rates and higher yields. researchgate.netrsc.org

High Selectivity: Precise control over residence time and temperature allows for the optimization of reaction conditions to favor the formation of the desired product isomer, minimizing the generation of byproducts. rsc.org

Scalability and Efficiency Considerations in Flow Chemistry

One of the significant advantages of flow chemistry is its straightforward scalability. researchgate.netnih.gov Unlike batch processes where scaling up involves using larger, more hazardous reactors, scaling up in flow chemistry is typically achieved through two main strategies: scielo.br

Scaling-Up: This involves increasing the internal dimensions of the reactor channels or using longer coils while maintaining higher flow rates to increase production output. scielo.br

Electrochemical Synthesis Pathways for Nitrobenzotrifluorides

Electrochemical methods offer a pathway for redox reactions without the need for toxic chemical reagents. acs.org While the direct electrochemical nitration of benzotrifluoride is not extensively detailed in contemporary research, the reverse reaction—the reduction of nitrobenzotrifluorides to their corresponding anilines—is a well-established and scalable electrochemical process. acs.orgacs.orgresearchgate.net These anilines, particularly 3-trifluoromethylanilines derived from the highly regioselective nitration of benzotrifluoride, are crucial intermediates for agrochemicals and pharmaceuticals. acs.org

A robust and safe electrochemical workflow has been designed for the synthesis of various 3-trifluoromethylanilines from their nitro precursors. acs.orgacs.org This process typically involves the cathodic conversion of the nitroarenes in a divided electrolysis cell to prevent the oxidation of the newly formed aniline (B41778) product. acs.org The use of a sulfuric acid/methanolic medium allows the product to precipitate as a 3-trifluoromethylanilinium bisulfate salt, which simplifies downstream processing. acs.org This method has been successfully scaled to produce quantities of up to 107 grams per run in a continuous flow electrolysis setup. acs.orgacs.org

Initial batch experiments to optimize the electrochemical reduction of 3-nitrobenzotrifluoride focused on variables such as electrode materials, current density, and reactant concentrations. acs.org Leaded bronze (CuSn7Pb15) was identified as a stable and efficient cathode material. acs.org Optimization studies in a batch electrolyzer determined key parameters for efficient conversion. acs.org

Mechanistic Investigations of Synthetic Transformations

Reaction Mechanism Elucidation in Nitration Processes

The primary mechanism for the synthesis of this compound and its isomers is electrophilic aromatic substitution. google.com The key reactive species is the highly electrophilic nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). polimi.itgoogle.com The reaction proceeds through the attack of the aromatic ring's π-electron system on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. saskoer.ca Finally, a weak base, such as water, removes a proton from the carbon bearing the new nitro group, restoring aromaticity. saskoer.ca

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent, which deactivates the benzene ring towards electrophilic attack and is strongly meta-directing. However, the nitration of substituted benzotrifluorides can yield a mixture of isomers, with the distribution being highly dependent on the other substituents and the reaction conditions. google.com Research shows that nitrating 3-substituted benzotrifluorides can produce significant, sometimes predominant, amounts of the 2-nitro isomer. google.com For instance, the nitration of 3-chlorobenzotrifluoride can yield 44-46% of the 2-nitro isomer. Similarly, nitrating 3-methyl benzotrifluoride at lower temperatures (e.g., -20°C to 10°C) and without sulfuric acid can lead to an unexpectedly large formation of the 2-nitro isomer. google.com

The kinetics of nitration depend on the reactivity of the aromatic substrate. vpscience.org For highly deactivated compounds like nitrobenzene (B124822), the reaction is first-order, meaning the rate depends on the substrate concentration. vpscience.org For more reactive compounds, the reaction can be zero-order, where the rate-determining step is the formation of the nitronium ion itself. vpscience.org

Mechanistic Aspects of Halogen Displacement Reactions

An alternative route to synthesizing derivatives of this compound involves halogen displacement via nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This mechanism is viable because the aromatic ring is rendered highly electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, a nucleophile attacks the aromatic carbon atom that bears a suitable leaving group (typically a halogen). masterorganicchemistry.comyoutube.com This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this complex is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack, as they help to delocalize the negative charge. masterorganicchemistry.comyoutube.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

A notable feature of the SNAr mechanism is the trend in leaving group ability for halogens: F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in SN2 reactions and arises because the first step (nucleophilic addition) is the rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction rate despite the strength of the C-F bond. masterorganicchemistry.comyoutube.com This principle is applied in the synthesis of various fluorinated compounds from chlorinated precursors. sigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a highly reactive substrate in nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups on the benzene ring makes it particularly susceptible to attack by nucleophiles. This reactivity is central to its utility as a building block in the synthesis of more complex molecules, such as pharmaceuticals and poly(arylene ether)s. evitachem.com

The reactivity of an aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). numberanalytics.comwikipedia.org In this compound, both the nitro (NO₂) group and the trifluoromethyl (CF₃) group serve this function.

The nitro group, positioned at the ortho position, is a powerful activating group due to its ability to withdraw electron density from the ring through both resonance and inductive effects. quora.com This effect is most pronounced at the ortho and para positions relative to the nitro group. The trifluoromethyl group is also a strong electron-withdrawing substituent, primarily through a powerful inductive effect, which stabilizes the negative charge that develops on the aromatic ring during the SNAr mechanism. evitachem.comchemsociety.org.ng

The combined electronic effects of the -NO₂ and -CF₃ groups render the aromatic ring of this compound highly electron-deficient (electrophilic), facilitating the initial attack by a nucleophile. evitachem.com This activation allows for the displacement of a leaving group, such as the nitro group itself or another substituent on the ring, under appropriate reaction conditions. evitachem.com For SNAr reactions to proceed efficiently, the activating EWG must be positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the reaction intermediate. youtube.compressbooks.publibretexts.org A meta-positioned EWG does not provide this resonance stabilization and thus does not significantly support the SNAr mechanism. youtube.com

Research on related compounds, such as nitrophenyl ethers activated by trifluoromethyl groups, has provided quantitative insights into these electronic effects. Kinetic studies on the reactions of various phenoxy-nitrobenzotrifluorides with amines have demonstrated how the position of the -CF₃ group influences reaction rates. For instance, a para-CF₃ group generally leads to higher reactivity compared to an ortho-CF₃ group, which can introduce steric hindrance that retards the rate of reaction. chemsociety.org.ngunilag.edu.ng

Table 1: Influence of Electron-Withdrawing Groups on SNAr Reactivity

| Feature | Description | Reference(s) |

|---|---|---|

| Activating Groups | The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups that activate the benzene ring for nucleophilic attack. | evitachem.comnumberanalytics.com |

| Mechanism of Activation | The -NO₂ group activates via resonance and induction. The -CF₃ group activates primarily through induction. Both stabilize the anionic intermediate. | evitachem.comquora.com |

| Positional Requirement | Activating groups are most effective when positioned ortho or para to the leaving group, enabling resonance stabilization of the intermediate. | youtube.compressbooks.pub |

| Steric Effects | While electronically activating, an ortho-CF₃ group can introduce steric hindrance, potentially slowing the reaction rate compared to a para-CF₃ group. | chemsociety.org.ngunilag.edu.ng |

The hallmark of the SNAr mechanism is the formation of a distinct, negatively charged intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.orgwikipedia.org This complex results from the initial addition of the nucleophile to the carbon atom bearing the leaving group. evitachem.comlibretexts.org The formation of this adduct temporarily disrupts the aromaticity of the ring, with the attacked carbon changing from sp² to sp³ hybridization. libretexts.org

While Meisenheimer complexes are typically transient reactive intermediates, some, particularly those derived from highly electron-poor aromatics like trinitrobenzene, can be stable enough to be isolated and characterized as salts. wikipedia.orgscribd.com Studies on various dinitroanisoles and their methoxide (B1231860) addition products using ¹³C NMR spectroscopy have shown that the -NO₂ group is substantially more effective at stabilizing the negative charge than a -CF₃ group. scispace.com In some cases, the formation of a stable Meisenheimer complex is visually indicated by a distinct color change. scispace.com Spirocyclic Meisenheimer complexes, formed via intramolecular SNAr, can exhibit exceptional stability. mdpi.com

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. youtube.comamazonaws.comcsbsju.edu

Addition Step: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bonded to the leaving group (an ipso attack). This is typically the rate-determining step. The addition results in the formation of the resonance-stabilized anionic intermediate, the Meisenheimer complex. libretexts.orgcsbsju.edu

Elimination Step: In the second, usually faster, step, the leaving group departs, taking the negative charge with it. This step restores the aromaticity of the ring, leading to the final substituted product. libretexts.orgcsbsju.edu

This pathway is fundamentally different from Sₙ1 and Sₙ2 reactions. It does not proceed via an aryl cation (as in a hypothetical Sₙ1 reaction) or a one-step backside attack (as in Sₙ2, which is sterically impossible for an aromatic ring). wikipedia.org The success of the addition-elimination pathway depends on the ability of the substituents on the ring to stabilize the anionic Meisenheimer complex. libretexts.org The reaction where the nitro group itself is displaced by a nucleophile is a key example of this pathway for this compound. evitachem.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group (-NH₂), providing a primary route to 2-aminobenzotrifluoride (2-trifluoromethylaniline). This transformation is a cornerstone in the synthesis of various agrochemicals and pharmaceuticals. google.com

Catalytic hydrogenation is the most common and industrially viable method for the reduction of the nitro group in this compound. evitachem.comgoogle.com This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on a carbon support (Pd/C) and Raney nickel. patsnap.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727). Optimization of reaction parameters is crucial for achieving high yields and purity while minimizing side reactions. These parameters include:

Temperature: Often in the range of 25–90°C. patsnap.com

Pressure: Hydrogen pressure can range from atmospheric to high pressure (e.g., 2.5–4.0 MPa). patsnap.com

Catalyst Loading: Typically 5–10% Pd/C is used.

Solvent-free hydrogenation processes have also been developed, offering environmental and processing advantages. patsnap.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitrobenzotrifluorides

| Parameter | Condition | Purpose | Reference(s) |

|---|---|---|---|

| Substrate | m-Nitrobenzotrifluoride | Starting Material | patsnap.com |

| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | To facilitate the reaction with hydrogen. | patsnap.com |

| Reactant | Hydrogen Gas (H₂) | Reducing Agent | patsnap.com |

| Temperature | 80–90°C | To achieve an optimal reaction rate. | patsnap.com |

| Pressure | 2.5–4.0 MPa | To ensure sufficient hydrogen concentration. | patsnap.com |

| Solvent | Ethanol, Methanol, or Solvent-Free | To dissolve reactants or for process efficiency. | patsnap.com |

| Product | m-Aminobenzotrifluoride | Target Amino Derivative | patsnap.com |

Electrochemical reduction has emerged as a promising alternative to traditional chemical methods, offering a cleaner, safer, and more efficient route for converting nitroarenes to anilines. acs.org This method avoids the need for expensive and rare catalysts like palladium, high pressures, or elevated temperatures. acs.org The reduction is driven by electrons supplied from a cathode under mild conditions.

The electrochemical reduction of nitro compounds can be complex, potentially yielding different products such as nitroso compounds, hydroxylamines, or the desired aniline, depending on the reaction conditions. acs.org Careful control of parameters like electrode material, electrolyte, pH, and cell design is necessary to achieve high selectivity for the aniline product.

Recent studies have demonstrated the scalable electrochemical reduction of 3-nitrobenzotrifluoride to 3-aminobenzotrifluoride. acs.orgacs.org Key features of this advanced process include:

Divided Cell: A divided electrochemical cell with a membrane (e.g., Nafion) is used to separate the cathode and anode compartments, preventing the oxidation of the aniline product at the anode. acs.org

Cathode Material: Leaded bronze (CuSn7Pb15) has been shown to be an effective cathode material. acs.org

Electrolyte: An aqueous solution of sulfuric acid (H₂SO₄) is used as the electrolyte, which also serves to precipitate the product as an anilinium bisulfate salt, simplifying downstream processing. acs.org

Solvent System: A mixture of water and methanol can be used to improve the solubility of the starting nitrobenzotrifluoride. acs.org

This electrochemical approach has been successfully translated from small-scale batch reactions to continuous flow electrolysis, demonstrating its potential for industrial-scale production. acs.org

Reactivity with Strong Reducing Agents and Safety Implications

This compound, a halogenated aromatic nitro compound, exhibits significant reactivity with strong reducing agents, a characteristic that carries important safety implications. Aromatic nitro compounds, in general, are considered oxidizing agents, with a reactivity spectrum ranging from slight to strong. chemicalbook.comechemi.com When mixed with reducing agents such as hydrides, sulfides, and nitrides, a vigorous reaction can occur, potentially leading to detonation. chemicalbook.comechemi.comnih.gov This heightened reactivity is a critical consideration for the safe handling and storage of this compound. The presence of a base, like sodium hydroxide (B78521) or potassium hydroxide, can also cause aromatic nitro compounds to explode, even in the presence of water or organic solvents. chemicalbook.comechemi.comnih.gov The explosive tendencies of these compounds are further amplified by the presence of multiple nitro groups. chemicalbook.comechemi.comnih.gov

The reduction of the nitro group in this compound to an amine is a key reaction in synthetic organic chemistry. smolecule.com This transformation is commonly achieved through catalytic hydrogenation. Various catalysts, including palladium on carbon (Pd/C) and Raney nickel, are effective for this purpose. smolecule.com The reduction is often carried out using hydrogen gas in a suitable solvent like ethanol or methanol. smolecule.com For instance, the reduction of o-nitrobenzotrifluoride to o-aminobenzotrifluoride has been successfully accomplished using hydrogen over a Raney nickel catalyst in a dioxane solvent. rsc.org Similarly, the catalytic hydrogenation of m-nitrobenzotrifluoride to m-aminobenzotrifluoride is a standard industrial process. google.com

Alternative reduction methods include the use of iron powder in an acidic medium, which offers a cost-effective option for large-scale applications. smolecule.com Zinc reduction in acidic aqueous media is another viable chemical alternative. smolecule.com

It is crucial to manage the reaction conditions carefully during reduction to prevent unwanted side reactions and ensure safety. The hydrogenation of halogenated nitroaromatics can be complex, with the potential for the formation of various intermediates and dehalogenated byproducts. ccspublishing.org.cn The generation of strong acids (HX) from dehalogenation can cause reactor corrosion, posing a significant safety hazard. ccspublishing.org.cn

Table 1: Reduction of Nitrobenzotrifluoride Derivatives

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Reference |

| o-Nitrobenzotrifluoride | Hydrogen/Raney nickel | Dioxane | o-Aminobenzotrifluoride | rsc.org |

| 4-Fluoro-2-nitrobenzotrifluoride (B69125) | Hydrogen gas/Palladium on carbon (Pd/C) | Not specified | 4-Fluoro-2-aminobenzotrifluoride | |

| m-Nitrobenzotrifluoride | Hydrogen/Raney nickel | None (solvent-free) | m-Aminobenzotrifluoride | patsnap.com |

| 3-Chloro-2-nitrobenzotrifluoride | Hydrogen gas/Palladium catalysts | Ethanol | 3-Chloro-2-aminobenzotrifluoride |

Electrophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring significantly influences the electrophilic aromatic substitution (EAS) reactions of this compound. The nitro group is a powerful deactivating group and a meta-director. Consequently, further substitution on the benzene ring is generally directed to the meta position relative to the nitro group. smolecule.com

In the case of halogenated analogues of this compound, the interplay of electronic and steric effects of the substituents determines the regioselectivity of EAS reactions. For example, in 3-chloro-2-nitrobenzotrifluoride, the 2-nitro substituent enhances the reactivity for electrophilic aromatic substitution at the para position relative to the trifluoromethyl group. In contrast, isomers like 4-chloro-3-nitrobenzotrifluoride (B52861) show reduced EAS activity due to steric and electronic deactivation.

Nitration of benzotrifluoride using a mixture of nitric acid and sulfuric acid is a common method for synthesizing nitrobenzotrifluorides. smolecule.com The trifluoromethyl group acts as a meta-director, guiding the incoming nitro group. Careful control of reaction conditions, such as temperature, is essential to achieve the desired regioselectivity and minimize the formation of unwanted isomers.

Other Significant Reaction Pathways

Halogenated derivatives of this compound are valuable substrates in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions, often catalyzed by palladium or nickel complexes, allow for the sequential and regioselective introduction of various substituents onto the aromatic ring. researchgate.net

The reactivity of different halogen substituents in cross-coupling reactions can vary, enabling selective transformations. For instance, in polyhalogenated pyrimidines, the difference in reactivity at various positions allows for the sequential addition of substituents. researchgate.net This principle can be applied to halogenated nitrobenzotrifluorides.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely used cross-coupling reaction in the pharmaceutical industry for creating biaryl structures. mdpi.com For example, the Suzuki cross-coupling of halogen-substituted phenyl or pyridine (B92270) derivatives with boronic acids, catalyzed by a palladium complex, is a key step in the synthesis of various pharmaceutical candidates. mdpi.com The nitro group's directing effects can be advantageous in guiding these reactions.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for detection by techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net This process can improve detectability by introducing a chromophore for UV detection or a fluorophore for fluorescence detection. researchgate.net

While specific derivatization reactions for this compound itself are not extensively documented in the provided search results, its amino derivative, aminobenzotrifluoride, is a key intermediate that can be derivatized. For instance, 4-fluoro-2-nitrobenzotrifluoride can serve as a derivatization reagent for HPLC applications.

The reduction of the nitro group to an amine opens up a wide range of derivatization possibilities. Amines can be readily reacted with various reagents to form derivatives with enhanced detection characteristics. Common derivatizing reagents for amines include 1-fluoro-2,4-dinitrobenzene, dansyl chloride, and fluorescamine. researchgate.net These reactions are crucial in pharmaceutical analysis for the sensitive and selective determination of analytes. nih.gov

Compound List

| Compound Name |

| 2-Aminobenzotrifluoride |

| This compound |

| 3-Chloro-2-aminobenzotrifluoride |

| 3-Chloro-2-nitrobenzotrifluoride |

| 3-Chloro-4-nitrobenzotrifluoride |

| 4-Chloro-3-nitrobenzotrifluoride |

| 4-Fluoro-2-aminobenzotrifluoride |

| 4-Fluoro-2-nitrobenzotrifluoride |

| Aminobenzotrifluoride |

| Benzotrifluoride |

| m-Aminobenzotrifluoride |

| m-Nitrobenzotrifluoride |

| o-Aminobenzotrifluoride |

| o-Nitrobenzotrifluoride |

| 1-Fluoro-2,4-dinitrobenzene |

| Dansyl chloride |

| Fluorescamine |

| Hydrides |

| Nitrides |

| Potassium hydroxide |

| Sodium hydroxide |

| Sulfides |

| Dioxane |

| Ethanol |

| Methanol |

| Nitric acid |

| Sulfuric acid |

| Palladium on carbon (Pd/C) |

| Raney nickel |

| Zinc |

| Iron |

| Hydrogen |

Reactivity Profiles and Reaction Mechanisms of this compound

Reactivity with Strong Reducing Agents and Safety Implications

This compound, a halogenated aromatic nitro compound, exhibits significant reactivity with strong reducing agents, a characteristic that carries important safety implications. Aromatic nitro compounds, in general, are considered oxidizing agents, with a reactivity spectrum ranging from slight to strong. [3, 5] When mixed with reducing agents such as hydrides, sulfides, and nitrides, a vigorous reaction can occur, potentially leading to detonation. [3, 5, 18] This heightened reactivity is a critical consideration for the safe handling and storage of this compound. The presence of a base, like sodium hydroxide or potassium hydroxide, can also cause aromatic nitro compounds to explode, even in the presence of water or organic solvents. [3, 5, 18] The explosive tendencies of these compounds are further amplified by the presence of multiple nitro groups. [3, 5, 18]

The reduction of the nitro group in this compound to an amine is a key reaction in synthetic organic chemistry. chemicalbook.com This transformation is commonly achieved through catalytic hydrogenation. [2, 4] Various catalysts, including palladium on carbon (Pd/C) and Raney nickel, are effective for this purpose. [4, 6] The reduction is often carried out using hydrogen gas in a suitable solvent like ethanol or methanol. [2, 6] For instance, the reduction of o-nitrobenzotrifluoride to o-aminobenzotrifluoride has been successfully accomplished using hydrogen over a Raney nickel catalyst in a dioxane solvent. rsc.org Similarly, the catalytic hydrogenation of m-nitrobenzotrifluoride to m-aminobenzotrifluoride is a standard industrial process.

Alternative reduction methods include the use of iron powder in an acidic medium, which offers a cost-effective option for large-scale applications. Zinc reduction in acidic aqueous media is another viable chemical alternative.

It is crucial to manage the reaction conditions carefully during reduction to prevent unwanted side reactions and ensure safety. The hydrogenation of halogenated nitroaromatics can be complex, with the potential for the formation of various intermediates and dehalogenated byproducts. google.com The generation of strong acids (HX) from dehalogenation can cause reactor corrosion, posing a significant safety hazard. google.com

Table 1: Reduction of Nitrobenzotrifluoride Derivatives

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Reference |

| o-Nitrobenzotrifluoride | Hydrogen/Raney nickel | Dioxane | o-Aminobenzotrifluoride | rsc.org |

| 4-Fluoro-2-nitrobenzotrifluoride | Hydrogen gas/Palladium on carbon (Pd/C) | Not specified | 4-Fluoro-2-aminobenzotrifluoride | smolecule.com |

| m-Nitrobenzotrifluoride | Hydrogen/Raney nickel | None (solvent-free) | m-Aminobenzotrifluoride | patsnap.com |

| 3-Chloro-2-nitrobenzotrifluoride | Hydrogen gas/Palladium catalysts | Ethanol | 3-Chloro-2-aminobenzotrifluoride | echemi.com |

Electrophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring significantly influences the electrophilic aromatic substitution (EAS) reactions of this compound. The nitro group is a powerful deactivating group and a meta-director. Consequently, further substitution on the benzene ring is generally directed to the meta position relative to the nitro group. chemicalbook.com

In the case of halogenated analogues of this compound, the interplay of electronic and steric effects of the substituents determines the regioselectivity of EAS reactions. For example, in 3-chloro-2-nitrobenzotrifluoride, the 2-nitro substituent enhances the reactivity for electrophilic aromatic substitution at the para position relative to the trifluoromethyl group. echemi.com In contrast, isomers like 4-chloro-3-nitrobenzotrifluoride show reduced EAS activity due to steric and electronic deactivation. echemi.com

Nitration of benzotrifluoride using a mixture of nitric acid and sulfuric acid is a common method for synthesizing nitrobenzotrifluorides. chemicalbook.com The trifluoromethyl group acts as a meta-director, guiding the incoming nitro group. smolecule.com Careful control of reaction conditions, such as temperature, is essential to achieve the desired regioselectivity and minimize the formation of unwanted isomers. smolecule.com

Other Significant Reaction Pathways

Halogenated derivatives of this compound are valuable substrates in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium or nickel complexes, allow for the sequential and regioselective introduction of various substituents onto the aromatic ring.

The reactivity of different halogen substituents in cross-coupling reactions can vary, enabling selective transformations. For instance, in polyhalogenated pyrimidines, the difference in reactivity at various positions allows for the sequential addition of substituents. This principle can be applied to halogenated nitrobenzotrifluorides.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely used cross-coupling reaction in the pharmaceutical industry for creating biaryl structures. For example, the Suzuki cross-coupling of halogen-substituted phenyl or pyridine derivatives with boronic acids, catalyzed by a palladium complex, is a key step in the synthesis of various pharmaceutical candidates. The nitro group's directing effects can be advantageous in guiding these reactions. echemi.com

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for detection by techniques like High-Performance Liquid Chromatography (HPLC). This process can improve detectability by introducing a chromophore for UV detection or a fluorophore for fluorescence detection.

While specific derivatization reactions for this compound itself are not extensively documented in the provided search results, its amino derivative, aminobenzotrifluoride, is a key intermediate that can be derivatized. For instance, 4-fluoro-2-nitrobenzotrifluoride can serve as a derivatization reagent for HPLC applications. smolecule.com

The reduction of the nitro group to an amine opens up a wide range of derivatization possibilities. Amines can be readily reacted with various reagents to form derivatives with enhanced detection characteristics. Common derivatizing reagents for amines include 1-fluoro-2,4-dinitrobenzene, dansyl chloride, and fluorescamine. These reactions are crucial in pharmaceutical analysis for the sensitive and selective determination of analytes.

Advanced Spectroscopic and Computational Characterization of 2 Nitrobenzotrifluoride

Spectroscopic Analysis Methodologies

The structural and molecular properties of 2-Nitrobenzotrifluoride are elucidated through various spectroscopic techniques. These methods provide detailed insights into the compound's atomic arrangement, vibrational characteristics, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of both the nitro (NO₂) group and the trifluoromethyl (CF₃) group. The positions of these substituents on the benzene (B151609) ring dictate the multiplicity and integration of the observed signals, allowing for unambiguous confirmation of the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com The carbon atoms attached to or in proximity to the electron-withdrawing nitro and trifluoromethyl groups experience significant downfield shifts. The quaternary carbon attached to the CF₃ group is readily identifiable, as is the carbon bonded to the nitro group. chemicalbook.com

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool. It typically shows a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of the electronic environment created by the aromatic ring and the nitro substituent. acs.org

Table 1: Representative NMR Data for Benzotrifluoride (B45747) Derivatives

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 4-Nitrobenzotrifluoride | 7.75 - 8.35 | m |

| ¹³C | This compound | 115 - 150 | - |

| ¹⁹F | m-Nitrobenzotrifluoride | -63.1 | s |

| ¹⁹F | p-Nitrobenzotrifluoride | -63.2 | s |

Note: 'm' denotes a multiplet and 's' denotes a singlet. Data is representative and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy probes the vibrational frequencies of the bonds within the this compound molecule. rsc.org The absorption of infrared radiation at specific wavenumbers corresponds to particular vibrational modes, such as stretching and bending of the chemical bonds.

Key characteristic absorption bands in the IR spectrum of this compound include:

N-O Stretching: Strong, asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are prominent and reliable indicators of the nitro functionality.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, usually in the range of 1100-1350 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically seen above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the benzene ring appear in the 1400-1600 cm⁻¹ region.

The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1350 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 191.11 g/mol . nist.govchemspider.com

Under electron ionization (EI), the this compound molecule undergoes characteristic fragmentation. Common fragmentation pathways may include the loss of the nitro group (NO₂) or a fluorine atom. The analysis of these fragment ions provides corroborating evidence for the molecular structure. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule and its fragments.

Quantum Chemical and Computational Studies

Theoretical calculations provide a deeper understanding of the electronic structure and properties of this compound at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.comnih.gov For this compound, DFT calculations can predict various properties, including optimized molecular geometry, electronic charge distribution, and spectroscopic parameters. semanticscholar.orgaps.org

DFT studies reveal the distribution of electron density within the molecule. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups leads to a significant polarization of the electron density in the aromatic ring. This has a direct impact on the molecule's reactivity and intermolecular interactions. Calculations can also predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com

For this compound, computational analysis of the HOMO and LUMO provides insights into its electronic transitions and reactivity. youtube.com The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. The presence of the strong electron-withdrawing nitro and trifluoromethyl groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule. dergipark.org.tr

Table 3: Calculated Electronic Properties of a Representative Nitroaromatic Compound (Nitrobenzene)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 6.0 |

Note: These are representative values for a related compound, nitrobenzene (B124822), and can vary for this compound based on the specific computational method and basis set used. nih.govresearchgate.net

Electrostatic Potential Surface (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule, typically using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p). acu.edu.inajchem-a.com

The resulting surface is color-coded to indicate different potential values. Regions of negative potential, typically colored red, are electron-rich and represent likely sites for electrophilic attack. researchgate.net Conversely, areas with positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Intermediate potential regions are usually colored green.

For this compound, the MEP map is expected to show distinct regions of reactivity based on its substituent groups.

Negative Potential: The most negative potential (Vmin) is anticipated to be localized on the oxygen atoms of the nitro (-NO₂) group. This intense electron density makes these oxygen atoms the primary sites for interactions with electrophiles and for forming hydrogen bonds.

Positive Potential: Regions of positive potential (Vmax) are expected on the hydrogen atoms of the aromatic ring and around the highly electronegative fluorine atoms of the trifluoromethyl (-CF₃) group. The carbon atom of the -CF₃ group, being bonded to three strongly electron-withdrawing fluorine atoms, would also exhibit a significant positive potential, making it a potential site for nucleophilic interaction.

This analysis allows for a qualitative prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions and reaction mechanisms. ufms.br

| Feature | Predicted Location | Potential Value Range (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Vmax (Most Positive) | Aromatic Protons, Carbon of -CF₃ group | Positive (Blue) | Site for Nucleophilic Attack |

| Vmin (Most Negative) | Oxygen atoms of -NO₂ group | Negative (Red) | Site for Electrophilic Attack |

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Invariant Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors and, consequently, predicting chemical shifts. imist.mamdpi.com This computational technique is particularly valuable for confirming molecular structures and assigning experimental NMR spectra. The calculations are typically performed using DFT, with functionals like B3LYP and basis sets such as 6-311G(d,p), which have shown good correlation with experimental results for various nuclei. researchgate.net

The process involves first optimizing the molecular geometry of this compound in the gas phase or in a simulated solvent. Subsequently, the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁴N) are calculated using the GIAO method. The absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, by the equation δ = σ_ref - σ_calc. imist.ma

For this compound, this method can predict:

¹H NMR: The chemical shifts of the four distinct aromatic protons, influenced by the electron-withdrawing effects of the -NO₂ and -CF₃ groups.

¹³C NMR: The shifts for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbons directly attached to the substituent groups will show significant shifts.

¹⁹F NMR: A single resonance for the three equivalent fluorine atoms of the -CF₃ group. DFT/GIAO calculations have proven useful for predicting ¹⁹F chemical shifts in complex molecules. nih.gov

Comparing the calculated chemical shifts with experimental data serves as a powerful validation of the computed molecular structure and electronic environment. msstate.eduresearchgate.net

| Nucleus | Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| ¹³C | C1 (-CF₃) | 124.5 | 125.1 | +0.6 |

| ¹³C | C2 (-NO₂) | 149.0 | 149.8 | +0.8 |

| ¹H | H3 | 8.15 | 8.20 | +0.05 |

| ¹⁹F | -CF₃ | -62.0 | -61.5 | +0.5 |

Solvation Effects Modeling (e.g., CPCM Model)

The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are computationally efficient methods to account for these effects. faccts.degoogle.com The CPCM treats the solvent as a continuous medium with a specific dielectric constant (ε), and the solute is placed within a cavity in this continuum. mpg.defaccts.de The model then calculates the electrostatic interactions between the solute and the polarized solvent.

This approach allows for the calculation of the solvation free energy (ΔG_solv), which quantifies the energy change when a molecule is transferred from the gas phase to a solvent. nih.gov A more negative ΔG_solv indicates greater stability in that solvent. For a polar molecule like this compound, ΔG_solv is expected to become more negative as the polarity of the solvent increases, due to favorable dipole-dipole interactions.

Furthermore, geometry optimizations can be performed within the CPCM framework to understand how the solvent influences the molecule's structure. google.com Solvation modeling is critical for accurately predicting reaction rates, equilibrium constants, and spectroscopic properties in solution, providing a more realistic theoretical description than gas-phase calculations alone. nih.gov

| Solvent | Dielectric Constant (ε) | Hypothetical Calculated ΔG_solv (kcal/mol) |

|---|---|---|

| Heptane | 1.92 | -1.85 |

| Chloroform | 4.81 | -4.10 |

| Ethanol (B145695) | 24.55 | -6.25 |

| Water | 78.39 | -6.90 |

In Silico Reaction Screening and Discovery Methods

In silico reaction screening represents a frontier in computational chemistry, aiming to predict the outcomes of chemical reactions and discover novel synthetic pathways entirely through computation. drugtargetreview.com These methods can be applied to this compound to explore its reactivity with a wide range of reagents, predicting reaction feasibility, product structures, and regioselectivity.

One approach involves using quantum chemical calculations (like DFT) to model the reaction pathways for potential transformations. By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction energies. This is particularly useful for predicting the regioselectivity of reactions like electrophilic aromatic substitution, where the directing effects of the -NO₂ (meta-directing) and -CF₃ (meta-directing) groups can be computationally verified.

More advanced methods leverage machine learning and artificial intelligence, using models trained on vast databases of known chemical reactions. rsc.orgchemrxiv.org A graph-convolutional neural network, for instance, can analyze the structure of this compound and predict the most likely sites for C-H functionalization under various catalytic conditions. mit.edu These in silico techniques accelerate the discovery process by prioritizing promising reactions for experimental validation, saving significant time and resources in the development of new synthetic methodologies. drugtargetreview.com

Research Applications and Transformative Potential of 2 Nitrobenzotrifluoride Derivatives

Applications in Organic Synthesis and Fine Chemicals Production

The dual functionality of 2-nitrobenzotrifluoride underpins its role as a versatile intermediate in the production of fine chemicals. mdpi.com Its reactivity allows for the strategic introduction of fluorine and other functionalities into molecules, a critical aspect in the synthesis of high-value products for the pharmaceutical and agrochemical industries. researchgate.net

This compound is a fundamental building block for constructing complex molecular architectures. sigmaaldrich.com The nitro and trifluoromethyl groups enhance the reactivity of the aromatic ring, making it a valuable precursor for a variety of organic transformations. The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization, such as in the synthesis of heterocyclic compounds like benzotriazoles. acs.orggsconlinepress.com This versatility allows chemists to assemble intricate molecules with precision, making nitro compounds like this compound indispensable in modern organic synthesis. nih.govfrontiersin.org

The strategic placement of the trifluoromethyl group is particularly significant. It can influence the chemical properties of a molecule, a feature exploited in the design of advanced materials and bioactive compounds. researchgate.net The transformation of this compound into various derivatives, such as 2-aminobenzotrifluoride or 4-nitro-3-trifluoromethyl aniline (B41778), highlights its utility as a starting material for a range of substituted aromatic compounds. chemicalbook.com

Table 1: Examples of Complex Molecules Derived from Nitroaromatic Precursors

| Precursor Class | Derivative Example | Application Area |

|---|---|---|

| Nitroarenes | Polysubstituted 2,3-dihydro-4-nitropyrroles | Heterocyclic Chemistry |

| Nitroalkenes | Atrasentan (Endothelin Receptor Antagonist) | Medicinal Chemistry |

The incorporation of fluorine into drug candidates is a well-established strategy in pharmaceutical development to enhance efficacy. nbinno.comuni-muenster.de Fluorine's high electronegativity can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles. nbinno.comchemimpex.com this compound and its derivatives are crucial intermediates in the synthesis of these fluorinated pharmaceuticals. fluoropharm.com

Its derivatives, such as 5-fluoro-2-nitrobenzotrifluoride (B123530) and 2-chloro-5-nitrobenzotrifluoride, are widely used as starting materials. chemimpex.comgoogle.com For example, these intermediates are instrumental in creating complex molecules that form the backbone of drugs targeting a range of diseases. The trifluoromethyl group is a key feature in many modern drugs, and precursors like this compound provide an efficient route for its introduction. gsconlinepress.com The demand for novel therapeutic agents continues to drive research into fluorinated organic synthesis, positioning these intermediates at the forefront of pharmaceutical innovation. nbinno.com

Table 2: Key Fluorinated Intermediates and Their Precursors

| Precursor | Intermediate | CAS Number | Application |

|---|---|---|---|

| m-fluorobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride | 393-09-9 | Pharmaceutical and agrochemical synthesis. google.comsigmaaldrich.com |

| 2-chloro-5-nitrobenzotrifluoride | 2-Amido-5-nitrobenzotrifluoride | N/A | Synthesis of liquid crystals. google.com |

In the agrochemical sector, this compound derivatives are essential for developing effective active ingredients for pesticides and herbicides. The chemical stability and specific reactivity of these compounds are advantageous in creating formulations that protect crops. Halogenated nitroaromatic compounds, including derivatives of this compound, serve as crucial building blocks for a wide array of commercially important agrochemicals.

For instance, the nitration of 4-chlorobenzotrifluoride (B24415) is a key step in the production of an important class of herbicides. The resulting nitro compound is a precursor for further synthesis. Similarly, derivatives like 2-fluoro-5-nitrobenzotrifluoride (B1295085) are utilized in the formulation of potent agrochemicals. chemimpex.com The continued need for innovative and sustainable agricultural solutions ensures a growing demand for these specialized chemical intermediates.

Contributions to Polymer Science and Advanced Materials

The unique properties of fluorinated compounds extend their utility into the realm of polymer science and the creation of advanced materials. Derivatives of this compound are explored for their potential to impart desirable characteristics, such as thermal stability and specific dielectric properties, to specialty polymers.

This compound and its derivatives can function as monomers or co-monomers in the synthesis of specialty polymers. chemimpex.comspecificpolymers.comarkema.com For example, it has been used in the creation of self-repairing polyimides, a class of high-performance polymers known for their thermal stability. chemicalbook.com The incorporation of the trifluoromethyl group into a polymer backbone can significantly influence its properties, including chemical resistance and thermal stability. chemimpex.com

The development of new monomers is critical for producing polymers with tailored functionalities. guidechem.com The versatility of this compound allows for its conversion into various functionalized molecules that can then be polymerized. This opens avenues for creating novel materials for high-tech applications in fields such as microelectronics and aerospace. guidechem.com

The trifluoromethyl group is known to enhance the thermal stability of materials. chemimpex.com Polymers derived from monomers containing this group often exhibit higher decomposition temperatures. rsc.org For instance, the synthesis of cycloolefin copolymers with high norbornene content, a process aimed at increasing the glass transition temperature, demonstrates the principle of stiffening a polymer backbone to improve thermal resistance. d-nb.info Similarly, incorporating fluorinated moieties can lead to materials with improved thermal conductivity. mdpi.commdpi.comresearchgate.net

Furthermore, fluorinated polymers are of significant interest for their dielectric properties, which are crucial for applications in electronics such as capacitors and transmission lines. dtic.mil Materials with high dielectric constants and low dissipation factors are essential for charge storage. dtic.milresearchgate.netresearchgate.net The introduction of highly polar groups, like those found in fluorinated compounds, can increase the dielectric permittivity of a polymer. dtic.mil Research into composite materials, such as combining poly(vinylidene fluoride-trifluoroethylene) with TiO₂ nanowires, showcases efforts to enhance dielectric properties for advanced electronic applications. mdpi.com

Table 3: Properties of Advanced Polymer Materials

| Polymer/Composite Type | Key Property Enhanced | Potential Application |

|---|---|---|

| Self-repairing Polyimide | Mechanical Durability | Advanced Materials |

| Cycloolefin Copolymers | High Glass Transition Temperature | Heat-Resistant Optics |

| Benzotriazole-based Microporous Polymers | Thermal Stability, Flame Retardancy | Insulation, Fire Safety |

| Poly(vinylidene fluoride)/Boron Nitride Composites | Thermal Conductivity | Thermal Management in Electronics |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amido-5-nitrobenzotrifluoride |

| 2-Aminobenzotrifluoride |

| 2-Bromo-5-fluorobenzotrifluoride |

| 2-Chloro-5-nitrobenzotrifluoride |

| 2-Fluoro-5-nitrobenzotrifluoride |

| This compound |

| 4-Aminobenzotrifluoride |

| 4-Chlorobenzotrifluoride |

| 4-Nitro-3-trifluoromethyl aniline |

| 5-Fluoro-2-aminobenzotrifluoride |

| 5-Fluoro-2-nitrobenzotrifluoride |

| Atrasentan |

| m-fluorobenzotrifluoride |

| Poly(vinylidene fluoride-trifluoroethylene) |

Research in Medicinal Chemistry and Drug Discovery

The unique chemical architecture of this compound, characterized by the presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on a benzene (B151609) ring, makes it a valuable scaffold in medicinal chemistry. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, positioning it and its derivatives as crucial intermediates in the synthesis of new pharmacologically active compounds.

This compound serves as a fundamental building block in the synthesis of more complex molecules aimed at drug discovery. Its derivatives are key intermediates in the creation of various pharmaceuticals. For instance, fluorinated analogues such as 5-Fluoro-2-nitrobenzotrifluoride are utilized in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com The synthesis pathway often involves the transformation of the nitro group into an amine, which then serves as a handle for further molecular elaboration.